
2-(6-氯-1-异丙基-1H-苯并咪唑-2-基)丙酸
描述
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
苯并咪唑衍生物,包括“2-(6-氯-1-异丙基-1H-苯并咪唑-2-基)丙酸”,已被发现具有抗菌特性 . 它们可以抑制多种细菌和真菌的生长,使其成为开发新型抗菌药物的潜在候选者。
抗癌活性
苯并咪唑衍生物在癌症治疗方面显示出潜力 . 它们可以干扰癌细胞的生长和增殖,一些衍生物已被用于治疗各种类型的癌症。
抗病毒活性
一些苯并咪唑衍生物已显示出抗病毒特性 . 它们可以抑制某些病毒的复制,使其成为开发新型抗病毒药物的潜在候选者。
抗寄生虫活性
苯并咪唑衍生物已被用于治疗寄生虫感染 . 它们可以抑制寄生虫的生长和繁殖,使其在治疗各种寄生虫病方面有效。
抗炎活性
苯并咪唑衍生物已显示出抗炎特性 . 它们可以减少体内的炎症,使其成为开发新型抗炎药物的潜在候选者。
抗糖尿病活性
苯并咪唑衍生物在糖尿病治疗方面显示出潜力 . 它们可以帮助调节血糖水平,使其成为开发新型抗糖尿病药物的潜在候选者。
抗氧化活性
苯并咪唑衍生物已显示出抗氧化特性 . 它们可以中和体内有害的自由基,使其成为开发新型抗氧化药物的潜在候选者。
作用机制
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Propionic acids
, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.
生化分析
Biochemical Properties
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it has been observed to affect cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, thereby affecting the overall metabolic balance . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can affect the PI3K-Akt signaling pathway, which is involved in regulating cell growth and survival . Additionally, it can influence the levels of various metabolites, thereby altering the overall metabolic flux .
Transport and Distribution
The transport and distribution of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . For instance, the compound may localize to the mitochondria, where it can influence energy production and metabolic processes .
属性
IUPAC Name |
3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSWMWJFVCCBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


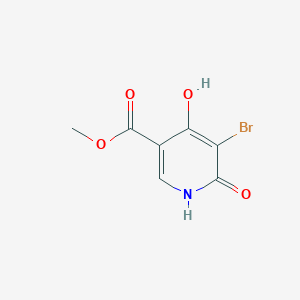
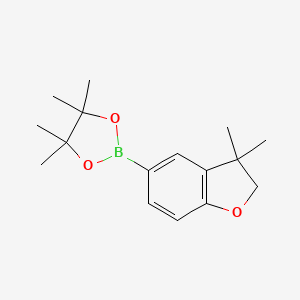
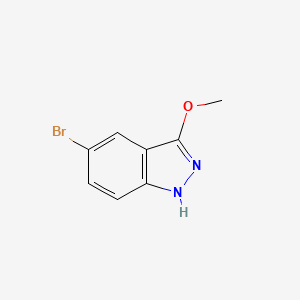
![1-[1-(Propan-2-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1464098.png)
![1-[5-(4-Fluorobenzyloxy)-2-hydroxyphenyl]-ethanone](/img/structure/B1464099.png)
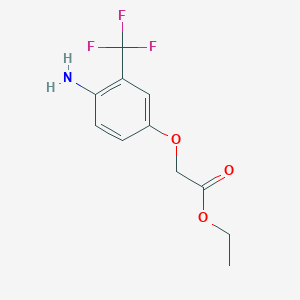


![[2-(Thiophen-3-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1464109.png)
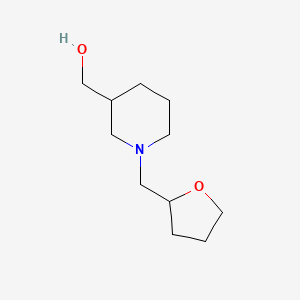
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)
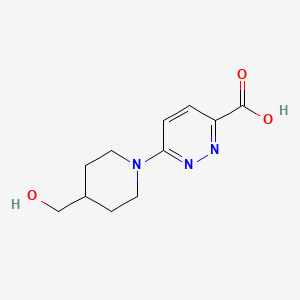
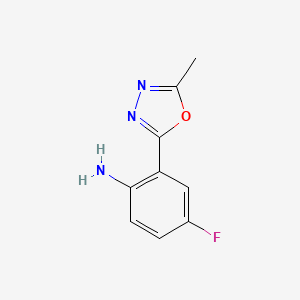
![1-[5-(4-Fluorobenzyloxy)-2-methoxymethoxyphenyl]-ethanone](/img/structure/B1464114.png)
